molecular formula C17H15FN2O3 B2864762 2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide CAS No. 2094477-41-3

2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide

Cat. No. B2864762
CAS RN: 2094477-41-3
M. Wt: 314.316
InChI Key: IDXPZZDOFWHHFJ-UHFFFAOYSA-N
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Description

“2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a fluoro and a methoxy group attached to the benzene ring, which can significantly alter the compound’s properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluoro and methoxy groups, the formation of the azetidinone ring, and the coupling with the benzamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a fluoro group, a methoxy group, and an azetidinone group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the azetidinone ring, the fluoro group, and the methoxy group could potentially make the compound reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could increase the compound’s stability, while the methoxy group could influence its solubility .

Future Directions

The study and development of novel benzamide derivatives like “2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide” is a promising area of research, given the wide range of biological activities exhibited by these compounds . Future research could focus on synthesizing this compound and studying its properties and potential applications.

properties

IUPAC Name

2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-23-14-7-3-6-13(16(14)18)17(22)19-11-4-2-5-12(10-11)20-9-8-15(20)21/h2-7,10H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXPZZDOFWHHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)NC2=CC(=CC=C2)N3CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide

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